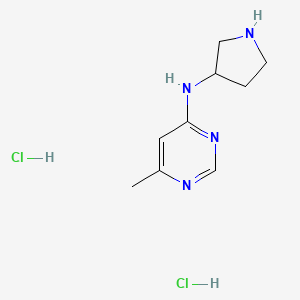
(R)-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a chemical compound with a pyrimidine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine core.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups.
科学的研究の応用
®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Pharmacology: The compound is studied for its potential effects on various biological pathways and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
類似化合物との比較
Similar Compounds
6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine: Lacks the ®-configuration and dihydrochloride salt form.
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: Similar pyrimidine core with different substituents.
2-(Pyridin-2-yl)pyrimidine Derivatives: Pyrimidine core with pyridine substituents.
Uniqueness
®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific ®-configuration and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
特性
分子式 |
C9H16Cl2N4 |
|---|---|
分子量 |
251.15 g/mol |
IUPAC名 |
6-methyl-N-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3,(H,11,12,13);2*1H |
InChIキー |
MYTKSGBFSHCSEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)NC2CCNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


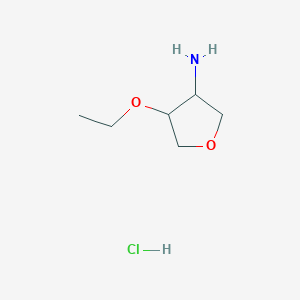
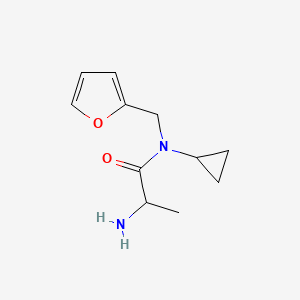
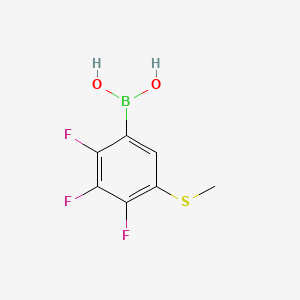
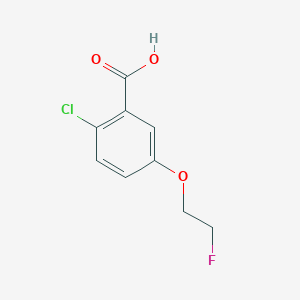
![2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14777256.png)

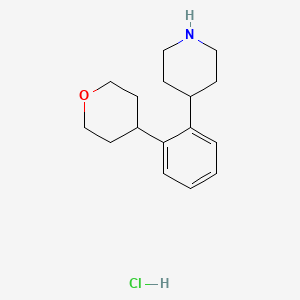
![2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14777277.png)
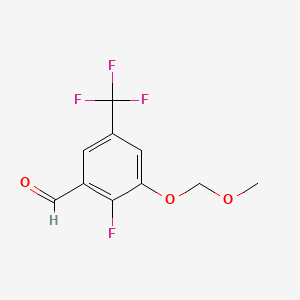
![Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14777291.png)
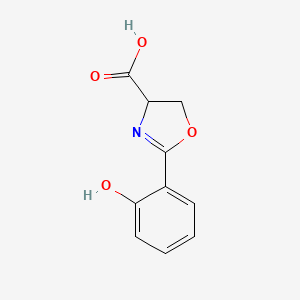
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dimethoxyphenyl)azetidin-2-one](/img/structure/B14777313.png)
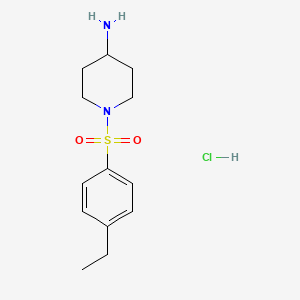
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
